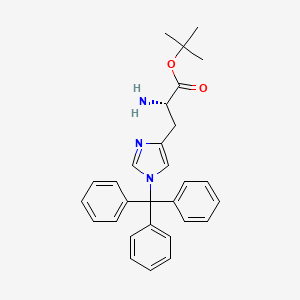

H-His(1-Trt)-OtBu

Description

Contextualization within Protected Amino Acid Chemistry for Peptide Synthesis

The synthesis of peptides, which are chains of amino acids linked by peptide bonds, is a cornerstone of biochemical and pharmaceutical research. bachem.com To achieve the desired sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. iris-biotech.depeptide.com H-His(1-Trt)-OtBu is a prime example of a protected amino acid derivative designed for this purpose. chemimpex.com

The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. iris-biotech.deresearchgate.net In this methodology, the α-amino group of the amino acid is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains are protected by acid-labile groups, such as the tert-butyl (tBu) group. iris-biotech.deiris-biotech.de this compound fits seamlessly into this strategy. While it lacks the N-terminal Fmoc group, making it suitable for specific applications such as the introduction of the N-terminal histidine residue, its side-chain and C-terminal protections are fully compatible with the Fmoc/tBu methodology. google.com The trityl (Trt) group on the histidine side chain and the tert-butyl (OtBu) ester are both susceptible to cleavage by strong acids like trifluoroacetic acid (TFA), which is typically used in the final step to deprotect the peptide and cleave it from the solid support. iris-biotech.deiris-biotech.de

Historical Development of Protecting Group Strategies for Histidine and Carboxylic Acids in Peptide Chemistry

The development of effective protecting groups has been a critical aspect of advancing peptide synthesis. Early methods relied on the carbobenzoxy (Cbz) group for Nα-protection, introduced by Bergmann and Zervas in 1932. nih.gov The advent of solid-phase peptide synthesis (SPPS) by Merrifield in the 1960s initially utilized the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection in conjunction with benzyl-based side-chain protecting groups, a strategy known as the Boc/Bzl approach. peptide.comnih.gov

The histidine residue, with its reactive imidazole (B134444) side chain, has historically presented significant challenges in peptide synthesis. peptide.comcore.ac.uk An unprotected imidazole ring can lead to side reactions and, more critically, racemization (the conversion of the L-amino acid to a mixture of L and D isomers) during the coupling step. peptide.commedchemexpress.comnih.gov To circumvent these issues, various protecting groups for the imidazole nitrogen have been developed. In Boc-based chemistry, groups like benzyloxymethyl (Bom) and dinitrophenyl (Dnp) were employed. peptide.compeptide.com

For the now more common Fmoc-based strategy, the trityl (Trt) group has emerged as a highly effective protecting group for the histidine side chain. peptide.comrsc.org The bulky trityl group effectively shields the imidazole ring, preventing side reactions and significantly minimizing the risk of racemization. medchemexpress.comresearchgate.net This has made derivatives like Fmoc-His(Trt)-OH a standard for incorporating histidine residues in SPPS. medchemexpress.comadvancedchemtech.compubcompare.aiottokemi.comscientificlabs.co.uk

Similarly, the protection of the C-terminal carboxylic acid is crucial. Initially, simple methyl or benzyl (B1604629) esters were used, which could be removed by saponification or hydrogenolysis, respectively. libretexts.org The introduction of the tert-butyl (OtBu) ester provided a valuable acid-labile protecting group that is orthogonal to the base-labile Fmoc group. iris-biotech.de This orthogonality is fundamental to the Fmoc/tBu strategy, allowing for the selective removal of the Nα-Fmoc group at each step of peptide elongation without affecting the side-chain or C-terminal protecting groups. iris-biotech.de The OtBu group is readily cleaved during the final acidolytic cleavage from the resin. iris-biotech.dersc.orgacs.org

Significance of this compound as a Specialized Building Block in Advanced Chemical Synthesis

This compound holds particular importance as a specialized building block in advanced chemical synthesis for several reasons. Primarily, it serves as a crucial component for introducing a C-terminally protected, side-chain-protected histidine at the beginning of a peptide sequence or within a fragment condensation strategy in solution-phase synthesis. researchgate.netfrontiersin.org

Its utility is also prominent in the synthesis of complex peptide-based pharmaceuticals. For instance, in the synthesis of Glucagon-Like Peptide-1 (GLP-1) analogues like Liraglutide and Semaglutide, which are used in the treatment of diabetes, a Boc-His(Trt)-OH derivative is often employed as the N-terminal amino acid. google.comgoogle.com this compound represents a closely related structure, highlighting the importance of this specific protection scheme in the synthesis of therapeutically relevant peptides.

The combination of the acid-labile Trt and OtBu groups allows for their simultaneous removal in the final deprotection step, streamlining the synthetic process. chemicalbook.comuci.edu The trityl group on the imidazole nitrogen is essential for preventing racemization and unwanted side reactions, ensuring the stereochemical integrity and purity of the final peptide. chempep.comchemimpex.com The tert-butyl ester provides stable protection for the carboxylic acid throughout the synthesis, preventing its unintended participation in coupling reactions. chemimpex.com

Furthermore, the selective deprotection of either the Trt or OtBu group under specific conditions can be exploited in more complex synthetic routes, although they are generally cleaved together. For example, the Trt group can be more labile to milder acidic conditions than the OtBu group, offering potential for selective manipulation if required. peptide.comacs.org This versatility makes this compound a valuable and strategic component in the toolbox of the modern synthetic chemist for creating complex peptides and other biologically active molecules. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19,30H2,1-3H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLIDDXLXQZXMR-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H His 1 Trt Otbu

Regioselective Protection of Histidine Imidazole (B134444) Nitrogen

The imidazole ring of histidine possesses two nitrogen atoms, designated Nπ (N-1) and Nτ (N-3), which exhibit distinct reactivity. nih.govmdpi.com For the synthesis of H-His(1-Trt)-OtBu, the trityl group is selectively introduced at the N-1 position, also known as the Nπ position. This regioselectivity is crucial for preventing side reactions during peptide synthesis. nih.gov

Tritylation Strategies and Reagents

The primary strategy for the N1-tritylation of histidine involves the reaction of a suitably protected histidine derivative with trityl chloride (TrCl). researchgate.net The choice of starting material and reaction conditions is critical to ensure selectivity for the N1 position. Often, the amino and carboxyl groups of histidine are protected prior to tritylation. For instance, Boc-histidine methyl ester can be used as a starting material. researchgate.netresearchgate.net

The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or toluene. nih.gov A base, commonly triethylamine (B128534) (TEA), is required to neutralize the hydrochloric acid generated during the reaction.

Table 1: Reagents for Tritylation of Histidine

| Reagent | Role | Reference |

| Trityl chloride (TrCl) | Tritylating agent | researchgate.net |

| Triethylamine (TEA) | Base | |

| Dichloromethane (DCM) | Solvent | |

| Toluene | Solvent | nih.gov |

Optimization of Reaction Conditions for Imidazole N1-Protection

Achieving high regioselectivity for the N1 position is a key challenge. The steric bulk of the trityl group generally favors substitution at the less sterically hindered N1 nitrogen. nih.gov Reaction temperature and time are important parameters to control. For example, the tritylation of homohistidine is conducted at room temperature for 12–18 hours. In another example, the reaction is carried out at 80°C for 3 hours in toluene. nih.gov

The choice of solvent can also influence the regioselectivity. Density functional theory (DFT) calculations have shown that solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly lower the activation barrier for alkylation at the N1 site compared to the N3 site. nih.gov The use of specific bases and their stoichiometry relative to the histidine derivative and trityl chloride are also crucial for optimizing the yield and minimizing side products.

Table 2: Optimized Reaction Conditions for N1-Tritylation

| Parameter | Condition | Rationale | Reference |

| Temperature | Room Temperature to 80°C | Balances reaction rate and selectivity | nih.gov |

| Reaction Time | 3 - 18 hours | Ensures complete reaction | nih.gov |

| Solvent | Dichloromethane, Toluene, HFIP | Influences solubility and regioselectivity | nih.gov |

| Base | Triethylamine | Neutralizes HCl byproduct |

Side Reactions and Byproduct Formation During Tritylation

Several side reactions can occur during the tritylation of histidine. The primary side reaction is the formation of the N3-tritylated isomer. The ratio of N1 to N3 isomers can be influenced by the reaction conditions.

Another potential side reaction is the formation of ditritylated histidine, where both the N1 and N3 nitrogens are protected. uoa.gr This is more likely to occur if an excess of trityl chloride and base is used. Additionally, if the α-amino group is not protected, Nα-tritylation can compete with the desired N-imidazole tritylation. uoa.gr

During workup and subsequent synthetic steps, care must be taken to avoid premature detritylation, which can be catalyzed by acidic conditions. For example, exposure to protic solvents can lead to the formation of the trityl cation, which can cause other side reactions.

Carboxyl Group Esterification with tert-Butanol (B103910)

The second major step in the synthesis of this compound is the esterification of the carboxylic acid with tert-butanol to form a tert-butyl ester. This protecting group is valued for its stability under various conditions and its facile removal with acid. thieme-connect.com

Direct Esterification Techniques

Direct esterification of the carboxylic acid with tert-butanol is a common approach. One method involves the use of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org The reaction is typically performed in an aprotic solvent like dichloromethane. orgsyn.org

Another direct method utilizes isobutylene (B52900) gas bubbled through a solution of the amino acid in the presence of a strong acid catalyst like sulfuric acid. google.comgoogle.com However, this method can require long reaction times and presents challenges for industrial-scale production due to the handling of a flammable gas. google.comgoogle.com More recently, methods using tert-butyl acetate (B1210297) in the presence of an acid catalyst like perchloric acid or bis(trifluoromethanesulfonyl)imide have been developed. thieme-connect.comgoogle.comorganic-chemistry.org

Table 3: Direct Esterification Methods

| Method | Reagents | Advantages | Disadvantages | Reference |

| DCC/DMAP | Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine, tert-Butanol | Mild conditions | Formation of dicyclohexylurea byproduct | orgsyn.org |

| Isobutylene | Isobutylene, Sulfuric acid | Direct formation of ester | Gaseous reagent, long reaction times | google.comgoogle.com |

| tert-Butyl Acetate | tert-Butyl acetate, Perchloric acid/Tf2NH | Avoids gaseous reagents | Perchloric acid can be hazardous | thieme-connect.comgoogle.comorganic-chemistry.org |

Transesterification Approaches

Transesterification is an alternative route to tert-butyl esters. thieme-connect.com This involves reacting a more reactive ester of the amino acid, such as a methyl or ethyl ester, with tert-butanol or a tert-butoxide source. researchgate.net For instance, aliphatic and aromatic methyl esters can undergo efficient transesterification with potassium tert-butoxide in diethyl ether at ambient temperature. researchgate.net

Acid-catalyzed transesterification can also be employed. For example, peptides attached to a resin can be cleaved and converted to their C-terminal esters by treatment with anhydrous HCl in an alcohol. ysu.am While this is often applied to methyl or ethyl esters, the principle can be extended to tert-butyl esters, although harsher conditions may be required which could compromise acid-sensitive protecting groups like the trityl group. ysu.am Borane catalysts have also been shown to facilitate the transesterification of tert-butyl esters under mild conditions. rsc.org

Catalytic Systems for tert-Butyl Ester Formation

The introduction of the tert-butyl ester group is a key step in the synthesis of this compound. This protecting group is favored for its stability under a wide range of conditions and its facile removal with mild acids. The direct esterification of the carboxylic acid of N-trityl-histidine is often accomplished using catalytic systems that promote the reaction with isobutylene or a tert-butyl source.

One of the most established methods for tert-butylation of amino acids involves the use of isobutylene in the presence of a strong acid catalyst. For analogous amino acids like tyrosine, tert-butylation of the phenolic group is effectively carried out using isobutylene with a catalytic amount of concentrated sulfuric acid (H₂SO₄) thieme-connect.de. A similar principle can be applied to the carboxylic acid of N-trityl-histidine. The reaction mechanism involves the protonation of isobutylene by the acid catalyst to form a stable tert-butyl cation, which then acts as the electrophile for the esterification of the carboxylic acid.

Another approach involves transesterification, where a tert-butyl-containing reagent is used in the presence of a catalyst. For instance, the synthesis of Fmoc-Glu(OtBu)-OH can be achieved through the reaction of glutamic acid with tert-butyl acetate in the presence of perchloric acid .

More recently, methods utilizing Lewis acids as catalysts have been explored. For example, the reaction of N-trimethylsilylated purines with a tert-alkyl halide using tin(IV) chloride (SnCl₄) as a catalyst has been developed for N-alkylation, demonstrating the utility of Lewis acids in promoting reactions with tert-butyl groups acs.org. While this specific example pertains to N-alkylation, the underlying principle of using a Lewis acid to facilitate the reaction with a tert-butyl source is relevant.

The table below summarizes representative catalytic systems that can be adapted for the tert-butyl esterification of N-trityl-L-histidine.

| Catalyst System | Reagents | Key Features | Reference |

| Brønsted Acid Catalysis | Isobutylene, H₂SO₄ (catalytic) | Established method for tert-butylation of functional groups on amino acids. | thieme-connect.de |

| Transesterification | tert-Butyl acetate, Perchloric acid (catalytic) | Useful for amino acids where direct esterification might be challenging. | |

| Lewis Acid Catalysis | tert-Alkyl halide, SnCl₄ (catalytic) | A newer method that shows promise for tert-alkylation reactions. | acs.org |

It is crucial to control the reaction conditions to prevent side reactions, such as the tert-butylation of the imidazole ring, although the bulky trityl group offers significant steric hindrance to mitigate this ug.edu.pl.

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy. The choice of pathway often depends on the desired scale, purity requirements, and the availability of starting materials.

Linear Synthesis: In a linear pathway, the starting material, L-histidine, is sequentially modified. A typical linear synthesis would involve:

Protection of the imidazole nitrogen with a trityl group.

Esterification of the carboxylic acid to form the tert-butyl ester.

If an N-terminal protecting group (e.g., Boc or Fmoc) was used for the esterification step, its subsequent removal to yield the final product.

Convergent Synthesis: A convergent strategy involves the synthesis of protected fragments that are then combined. For this compound, this could involve the coupling of two key intermediates:

Fragment A: L-histidine with the imidazole nitrogen protected by a trityl group (H-His(Trt)-OH).

Fragment B: A source of the tert-butyl ester, or a pre-formed activated tert-butyl ester species.

Alternatively, a more common convergent approach is seen in the context of larger peptide synthesis, where this compound itself is a pre-synthesized building block. For example, in the synthesis of Liraglutide, a fragment like Boc-His(Trt)-Ala-Glu(OtBu)-Gly-OH is synthesized and then coupled with a larger peptide fragment google.comfu-berlin.de. This highlights the utility of this compound as a cornerstone of convergent solid-phase and solution-phase peptide synthesis google.comnih.govcnr.it.

The table below compares the two synthetic pathways for preparing this compound.

| Synthesis Pathway | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential modification of L-histidine. | Conceptually simple, fewer intermediate purifications may be required. | Potentially lower overall yield, accumulation of impurities. |

| Convergent Synthesis | Coupling of pre-synthesized protected fragments. | Higher overall efficiency and yield, easier purification of smaller fragments. nih.gov | Requires careful planning of fragment synthesis and coupling strategies. |

For large-scale industrial production, a convergent approach is often favored due to its higher efficiency and the ability to purify intermediates to a high degree before the final coupling steps nih.gov.

Purification and Isolation Methodologies for High Purity this compound

Achieving high purity of this compound is paramount, as any impurities can be carried through subsequent peptide synthesis steps, complicating purification of the final peptide drug. A combination of techniques, including precipitation, crystallization, and chromatography, is typically employed.

Precipitation and Crystallization: After the synthesis, the crude product is often precipitated from the reaction mixture using a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) rsc.org. Crystallization is a powerful technique for purification. For peptide fragments, crystallization can be induced by changing the solvent composition googleapis.com. While specific crystallization protocols for this compound are not extensively detailed in the public literature, general principles of peptide crystallization would apply. This involves dissolving the crude product in a minimal amount of a good solvent and then slowly adding a poor solvent to induce crystallization. The choice of solvents is critical and would be determined empirically.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying peptides and their derivatives to a high degree of purity (>98.5% or >99%) google.com. Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity.

A typical RP-HPLC purification protocol for a peptide fragment like this compound would involve:

Stationary Phase: A C18 or C8 silica-based column.

Mobile Phase: A gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA) rsc.orgnih.gov.

The table below outlines a general purification workflow for this compound.

| Purification Step | Technique | Description | Desired Purity |

| Initial Isolation | Precipitation | The crude product is precipitated from the reaction mixture using a non-polar solvent. | Crude |

| Intermediate Purification | Crystallization | The precipitated solid is dissolved and recrystallized from a suitable solvent system to remove major impurities. | >95% |

| Final Purification | Preparative RP-HPLC | The crystallized product is further purified using preparative scale RP-HPLC to achieve very high purity. | >98.5% - 99.5% google.com |

| Purity Analysis | Analytical RP-HPLC, Chiral HPLC, GC/MS | The final product's chemical and chiral purity is confirmed using analytical chromatography techniques. google.comwindows.nethplc.euchinacloudapi.cn | ≥99% chemical purity, high enantiomeric excess. |

Chiral Purity: Ensuring the enantiomeric purity of this compound is critical to the biological activity of the final peptide. The trityl group on the imidazole side chain is known to suppress racemization during peptide coupling bris.ac.uk. The chiral purity of the precursor, Fmoc-His(Trt)-OH, and the final product can be assessed using chiral HPLC with specialized columns, such as polysaccharide-based chiral stationary phases windows.nethplc.euchinacloudapi.cn. Gas chromatography-mass spectrometry (GC/MS) after appropriate derivatization can also be used to determine the optical purity google.com.

Protecting Group Chemistry and Reactivity Profiles of H His 1 Trt Otbu

Stability and Lability of the 1-Trityl Protecting Group

The trityl group is a bulky, acid-labile protecting group used for the side chains of several amino acids, including histidine. iris-biotech.depeptide.com Its primary function in H-His(1-Trt)-OtBu is to mask the nucleophilic imidazole (B134444) nitrogen, thereby preventing side reactions and potential racemization during peptide coupling steps. mdpi.compeptide.com

The cleavage of the trityl group is an acid-catalyzed process that proceeds via the formation of a stable trityl cation. nih.govtotal-synthesis.com This reaction is an equilibrium process, and its efficiency is influenced by the concentration of the acid and the presence of cation scavengers.

Mechanism: The deprotection mechanism involves the protonation of the ether oxygen (in the case of Trt-protected hydroxyl groups) or the imidazole nitrogen, followed by the departure of the highly stable trityl cation. total-synthesis.com This stability is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.

Scavenging Strategies: The liberated trityl cations are highly electrophilic and can react with nucleophilic residues within the peptide chain, such as tryptophan and methionine, leading to undesired side products. sigmaaldrich.comresearchgate.netsigmaaldrich.com To prevent these side reactions, scavengers are added to the deprotection cocktail. Common scavengers include:

Trialkylsilanes: Triisopropylsilane (TIS) is a widely used scavenger that effectively reduces the trityl cation. nih.govresearchgate.net It acts as a hydride donor, irreversibly quenching the cation. nih.gov

Thioanisole: This scavenger is also effective at capturing trityl cations. nih.gov

Water and Phenols: These can also act as scavengers, though they may be less efficient than silanes or thioanisole. nih.gov

Ethanedithiol (EDT): Particularly useful for preventing acid-catalyzed oxidation of tryptophan residues. sigmaaldrich.com

The choice of scavenger and its concentration is critical for achieving clean deprotection and high yields of the desired peptide.

Table 1: Common Scavengers for Trityl Deprotection

| Scavenger | Function | Common Concentration |

|---|---|---|

| Triisopropylsilane (TIS) | Reduces trityl cation via hydride transfer | 1-5% |

| Thioanisole | Captures electrophilic trityl cations | Varies |

| Ethanedithiol (EDT) | Scavenges cations and prevents tryptophan oxidation | 2.5% |

| Water | Acts as a nucleophilic scavenger | 2.5-5% |

The trityl group is generally stable to basic conditions and nucleophiles commonly used in Fmoc-based peptide synthesis, such as piperidine. iris-biotech.de However, its stability can be compromised under certain conditions. While not highly susceptible to oxidation, strong oxidizing agents should be used with caution. The primary mode of cleavage remains acidolysis. nih.gov

The concept of orthogonality in protecting groups is fundamental to complex chemical synthesis, allowing for the selective removal of one protecting group in the presence of others. iris-biotech.deub.edu The Trt/OtBu combination in this compound is a classic example of an orthogonal protection scheme. iris-biotech.de

The trityl group can be selectively cleaved under mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), while the tert-butyl ester remains intact. iris-biotech.de This allows for side-chain modifications of the histidine residue while the peptide is still anchored to the solid support and the C-terminus is protected. peptide.com For instance, the exposed imidazole nitrogen can be involved in cyclization reactions or other specific chemical transformations.

Conversely, the tert-butyl ester is stable to the mild acidic conditions used for Trt removal but can be cleaved with stronger TFA concentrations (typically 95%) during the final cleavage of the peptide from the resin. iris-biotech.de This differential lability is crucial for the synthesis of complex peptides and protected peptide fragments. peptide.com

Sensitivity to Nucleophiles and Oxidizing Agents

Stability and Lability of the tert-Butyl Ester Protecting Group

The tert-butyl (tBu) ester is a widely used protecting group for the carboxylic acid function of the C-terminal amino acid. iris-biotech.de It is known for its stability under a variety of synthetic conditions and its clean removal under strong acidic conditions.

The deprotection of the tert-butyl ester is an acid-catalyzed process that proceeds via a mechanism involving the formation of a tert-butyl cation. peptide.comcapes.gov.br The rate of this cleavage is dependent on the strength of the acid used.

Mechanism: The reaction is initiated by protonation of the ester oxygen, followed by the elimination of isobutylene (B52900), which is subsequently protonated to form the stable tert-butyl cation. nih.gov This cation, similar to the trityl cation, can cause side reactions by alkylating nucleophilic amino acid residues. peptide.comcapes.gov.brnih.gov Therefore, scavengers are also essential during the final cleavage step.

Kinetics: The removal of the tert-butyl group typically requires strong acid conditions, such as high concentrations of TFA (e.g., 95%). iris-biotech.de The reaction with TFA leads to the formation of t-butyl trifluoroacetate, which itself can be an alkylating agent. capes.gov.brnih.gov Kinetic studies have shown that scavengers like thiophenol react with this ester, preventing side reactions. capes.gov.br The deprotection is generally complete within a few hours at room temperature.

While strong acid is the standard method for removing tert-butyl esters, some methods for selective deprotection in the presence of other acid-labile groups have been explored. For example, certain Lewis acids like ZnBr2 in dichloromethane have been investigated for the chemoselective hydrolysis of tert-butyl esters. manchester.ac.uknih.govscite.aiacs.org However, studies have shown that N-Boc and N-trityl groups are also labile under these conditions, limiting the orthogonality of this specific approach with this compound. manchester.ac.uknih.govscite.aiacs.org Ytterbium triflate has also been shown to selectively cleave tert-butyl esters in the presence of other ester groups, but it was reported that trityl esters did not react under these conditions, suggesting potential for orthogonality.

Table 2: Deprotection Conditions for Protecting Groups in this compound

| Protecting Group | Reagent | Conditions | Outcome |

|---|---|---|---|

| 1-Trityl (Trt) | 1-5% TFA in DCM | Room temperature, short duration | Selective deprotection of the imidazole side chain |

| tert-Butyl Ester (OtBu) | 95% TFA with scavengers | Room temperature, 1-3 hours | Cleavage of the C-terminal protecting group |

| Both | High concentration TFA | Room temperature | Global deprotection |

Selective Deprotection Conditions

Chemoselectivity Considerations in Reactions Involving this compound

Chemoselectivity, the ability to react with one functional group in the presence of other, different functional groups, is a cornerstone of modern synthetic chemistry. wiley-vch.de In peptide synthesis, this ensures that amide bonds are formed exclusively between the desired α-amino and α-carboxyl groups. The protecting groups on this compound are specifically chosen to direct reactivity in a highly chemoselective manner.

With the imidazole side chain and the C-terminal carboxyl group masked, the only reactive site available for most transformations, such as peptide coupling, is the free α-amino group. This makes this compound an excellent building block for introduction at the C-terminus of a peptide fragment. google.comgoogle.com

Role of the tert-Butyl (OtBu) Ester: The OtBu group effectively renders the C-terminal carboxyl group unreactive. Its significant steric bulk physically obstructs the approach of nucleophiles and prevents the carboxyl group from being activated by coupling reagents. This inhibition is crucial for preventing undesirable side reactions such as intermolecular self-condensation (polymerization) or intramolecular cyclization, which can occur with less sterically hindered esters. nih.gov

Role of the Trityl (Trt) Group: The histidine imidazole side chain contains nucleophilic nitrogen atoms that can potentially react with activated amino acids during coupling, leading to acylated side-products. peptide.com The large Trt group shields the imidazole ring, preventing such side reactions and ensuring that the incoming activated amino acid reacts exclusively with the α-amino group. researchgate.net This protection is vital for maintaining the integrity of the peptide sequence and simplifying purification by minimizing side-product formation. core.ac.uk

Therefore, the combined use of the Trt and OtBu protecting groups channels the reactivity of the molecule, allowing for clean and predictable coupling reactions at the N-terminus.

Impact of Protecting Groups on Substrate Reactivity

Impact of the Trityl (Trt) Group:

Steric Effects: The triphenylmethyl moiety is exceptionally bulky. This steric hindrance can influence the local conformation of the peptide backbone and may affect the kinetics of coupling reactions at the adjacent α-amino group. Furthermore, the Trt group's presence can weaken the ability of the imidazole ring to participate in metal coordination, a property sometimes exploited in the design of metallopolymers. nih.gov

Racemization: A significant consequence of the protection strategy relates to the stereochemical integrity of the histidine residue. Histidine is particularly susceptible to racemization during activation for peptide coupling. google.compeptide.com Research indicates that protection at the τ-nitrogen (N-1), as is the case in this compound, is less effective at suppressing racemization compared to protection at the π-nitrogen (N-3). peptide.comsci-hub.se The mechanism of racemization is believed to proceed via a pathway that is more effectively inhibited when the π-nitrogen is blocked.

Impact of the tert-Butyl (OtBu) Ester:

Steric Effects: The primary influence of the OtBu ester is its steric bulk. This property is highly effective in preventing unwanted side reactions. Specifically, it raises the activation barrier for intramolecular aminolysis, a reaction that leads to the formation of diketopiperazines at the dipeptide stage. peptide.com This side reaction is a common problem in SPPS, particularly when using less bulky C-terminal protecting groups. nih.gov

Electronic Effects: The electron-donating nature of the tert-butyl group slightly deactivates the carbonyl carbon of the ester, making it less susceptible to nucleophilic attack compared to methyl or benzyl (B1604629) esters. wiley-vch.de This enhances its stability throughout the various steps of a multistep synthesis, ensuring it remains intact until the final, strong-acid deprotection step. libretexts.org

| Protecting Group | Type of Impact | Specific Effect on this compound |

|---|---|---|

| Trityl (Trt) | Steric | Hinders side-chain reactions; influences local conformation; may weaken metal coordination. nih.gov |

| Stereochemical | τ-protection offers limited suppression of racemization during coupling compared to π-protection. peptide.comsci-hub.se | |

| tert-Butyl (OtBu) | Steric | Prevents intermolecular self-condensation and intramolecular diketopiperazine formation. nih.govpeptide.com |

| Electronic | Deactivates the carboxyl group, enhancing its stability against premature cleavage or side reactions. wiley-vch.de |

Stereochemical Control and Purity in H His 1 Trt Otbu Synthesis

Minimization of Racemization During Synthetic Steps

Histidine is one of the amino acids most prone to racemization during peptide synthesis. peptide.comnih.gov The imidazole (B134444) side chain can act as a base, promoting the formation of an oxazolone (B7731731) intermediate, which readily racemizes. nih.gov Protection of the imidazole nitrogen is therefore crucial. While the τ-trityl protection in H-His(1-Trt)-OtBu significantly reduces the risk, it does not completely eliminate it. ug.edu.plsci-hub.se The free π-nitrogen can still catalyze racemization, especially during prolonged activation or coupling times, or when using strong bases. nih.govug.edu.pl

To further minimize racemization, several strategies are employed:

Coupling Reagents: The choice of coupling reagent is critical. While uronium and phosphonium-based reagents like HBTU and PyBOP are efficient, they can promote racemization, particularly when used with bases like diisopropylethylamine (DIPEA). nih.govmerckmillipore.com Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) are often preferred as they have been shown to suppress racemization. nih.govresearchgate.net

Reaction Conditions: Careful control of reaction temperature and time is essential. Lower temperatures and shorter reaction times can help to reduce the extent of racemization. nih.gov

Solvent Selection: The choice of solvent can also influence the degree of racemization. Solvents like dimethylformamide (DMF) are common, but alternatives may be explored to minimize epimerization. researchgate.net

In situ Neutralization: In Boc-based solid-phase peptide synthesis (SPPS), in situ neutralization protocols can help to reduce racemization by minimizing the exposure of the free amine to basic conditions. peptide.com

A study comparing different activation methods for Fmoc-His(Trt)-OH showed that the level of racemization increased with pre-activation time when using HCTU/6-Cl-HOBt/DIPEA. nih.gov This highlights the importance of minimizing the time the activated amino acid exists before coupling.

| Coupling Conditions | Racemization Level | Reference |

| HCTU/6-Cl-HOBt/DIPEA (no pre-activation) | 1% | nih.gov |

| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | nih.gov |

| Microwave heating at 80°C with Nτ-Trt protection | 16.6% | nih.gov |

Analytical Techniques for Chiral Purity Assessment

Ensuring the enantiomeric purity of this compound and the resulting peptides is a critical quality control step. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining enantiomeric purity. tandfonline.comwindows.net

Chiral Stationary Phases (CSPs): This direct method involves using a column with a chiral stationary phase that can differentiate between the L- and D-enantiomers. Polysaccharide-based CSPs are commonly used for the separation of Fmoc-protected amino acids, including Fmoc-His(Trt)-OH. windows.netphenomenex.comwindows.net A study reported baseline resolution for 19 common FMOC protected α-amino acids using Lux polysaccharide-based CSPs in reversed-phase mode. phenomenex.com

Pre-column Derivatization: This indirect method involves reacting the amino acid enantiomers with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers. tandfonline.commdpi.com These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used for chiral purity analysis.

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification. researchgate.net

Chiral Derivatizing Agents: Similar to HPLC, derivatization to form diastereomers can lead to distinguishable signals in the NMR spectrum. acs.org

Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) can be used, often after derivatization to make the amino acid volatile. google.comnih.gov Chiral GC columns can separate the enantiomers. This method is highly sensitive and can be used to determine enantiomeric excess with high precision. google.comnih.gov

Capillary Electrophoresis (CE) is another technique that can be employed for chiral separations, often using chiral selectors like cyclodextrins added to the background electrolyte. farmaciajournal.com

These analytical methods are essential for validating the synthetic procedures and ensuring that the final this compound product meets the high chiral purity standards required for its use in peptide synthesis. tandfonline.comnih.gov

| Analytical Technique | Principle | Application for this compound |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. windows.netphenomenex.com | Direct analysis of enantiomeric purity of Fmoc-His(Trt)-OH. windows.netwindows.net |

| HPLC with Pre-column Derivatization | Formation of diastereomers with a chiral reagent (e.g., Marfey's reagent) followed by separation on an achiral column. tandfonline.com | Indirect analysis after deprotection to the free amino acid. mdpi.com |

| Chiral GC-MS | Separation of volatile enantiomeric derivatives on a chiral GC column. nih.gov | High-precision determination of enantiomeric excess in the final peptide. google.com |

| NMR with Chiral Solvating Agents | Induction of chemical shift non-equivalence between enantiomers. researchgate.net | Quantification of enantiomers in solution. researchgate.net |

| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary using a chiral selector in the electrolyte. farmaciajournal.com | Analysis of chiral amino acid derivatives. farmaciajournal.com |

Advanced Applications of H His 1 Trt Otbu As a Synthetic Building Block

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

In Solid-Phase Peptide Synthesis (SPPS), H-His(1-Trt)-OtBu is frequently employed, particularly within the Fmoc/tBu strategy. iris-biotech.deepo.orggoogle.com The Trt group provides protection for the imidazole (B134444) side chain of histidine, while the OtBu group protects the C-terminal carboxylic acid. google.com This combination is compatible with the acid-labile cleavage conditions typically used to release the final peptide from the resin. iris-biotech.de

The choice of coupling reagents and activation strategy is critical when incorporating this compound to ensure efficient peptide bond formation and minimize side reactions, most notably racemization. peptide.comacs.org Histidine is particularly susceptible to racemization during the activation step due to the nature of its imidazole side chain. peptide.compeptide.commdpi.com

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or aminium salts such as HBTU, HCTU, and PyBOP. epo.orgsigmaaldrich.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) can help suppress racemization. peptide.comoup.com For instance, coupling Fmoc-His(Trt)-OH with DIC/HOBt at ambient temperatures is often sufficient to maintain the stereochemistry. nih.gov

Activation strategies can be categorized as either pre-activation, where the amino acid is activated before addition to the resin-bound peptide, or in situ activation, where activation occurs in the presence of the peptide-resin. acs.org While intensive pre-activation can sometimes lead to increased racemization, in situ activation may promote other side reactions like Nα-endcapping. acs.org Therefore, a balance must be struck to optimize coupling efficiency and peptide purity.

Here is a table summarizing common coupling reagents used with histidine derivatives:

Table 1: Common Coupling Reagents for Histidine Incorporation| Coupling Reagent | Additive | Key Characteristics |

|---|---|---|

| DIC (N,N'-diisopropylcarbodiimide) | HOBt, OxymaPure | Carbodiimide-based, cost-effective. Use with additives suppresses racemization. oup.comnih.govtandfonline.com |

| HBTU/TBTU | - | Aminium-based, generates OBt esters, widely used for routine SPPS. sigmaaldrich.com |

| HCTU | - | Generates more reactive O-6-ClBt esters compared to HBTU. sigmaaldrich.com |

| HATU | - | Generates highly reactive OAt esters, very efficient. sigmaaldrich.com |

| PyBOP | - | Phosphonium-based, generates OBt esters. sigmaaldrich.com |

| COMU | - | Based on OxymaPure leaving group, shows good racemization suppression. sigmaaldrich.commesalabs.com |

This compound is compatible with a variety of resins commonly used in Fmoc-SPPS. The choice of resin is often dictated by the desired C-terminus of the final peptide (acid or amide). For peptides with a C-terminal amide, Rink Amide resins are a common choice. rsc.org For peptides with a C-terminal carboxylic acid, acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) resin or Wang resin are frequently used. google.comgoogle.com

The use of 2-chlorotrityl resin is particularly advantageous as it allows for the cleavage of the peptide from the resin under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups like Trt and OtBu intact. peptide.com This strategy is valuable for the preparation of protected peptide fragments that can be used in subsequent fragment condensation steps. peptide.com

The loading of the first amino acid onto the resin is a critical step that determines the maximum theoretical yield of the synthesis. The efficiency of this loading can be influenced by the steric hindrance of the amino acid derivative and the nature of the resin. For this compound, standard loading protocols are generally applicable.

The incorporation of histidine into a growing peptide chain presents several challenges. The primary issue is the high propensity for racemization during the coupling step. peptide.commdpi.comoup.com The imidazole ring of histidine can act as a base, catalyzing the epimerization of the activated amino acid. peptide.com While the Trt protecting group on the π-nitrogen helps to mitigate this, it does not completely prevent it. peptide.com

Another challenge is potential side reactions involving the unprotected τ-nitrogen of the imidazole ring. Although the Trt group protects one of the imidazole nitrogens, the other remains available for reactions. This can lead to side-chain acylation, though this is often reversible in subsequent coupling steps. peptide.compeptide.com

The bulky nature of the Trt group can also present steric hindrance, potentially slowing down the coupling reaction and requiring longer reaction times or more potent coupling reagents to achieve complete incorporation. peptide.com

Here is a summary of challenges and mitigation strategies:

Table 2: Challenges and Mitigation Strategies for Histidine in SPPS| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Racemization | Epimerization at the α-carbon during activation. peptide.commdpi.comoup.com | Use of racemization-suppressing additives (HOBt, HOAt). peptide.comoup.com Careful selection of coupling reagents and conditions. nih.gov |

| Side-chain Acylation | Reaction of the unprotected imidazole nitrogen with the activated carboxyl group. peptide.compeptide.com | Use of excess acylating agent; often reversible. peptide.com |

Resin Compatibility and Loading Efficiency

Integration into Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (LPPS) remains a powerful technique, especially for large-scale synthesis and the preparation of complex peptides. This compound is also a valuable building block in this context.

In LPPS, peptide fragments are synthesized and purified individually before being coupled together in solution. This compound can be incorporated into these fragments. The OtBu ester protects the C-terminus while the N-terminus is typically protected with an Fmoc or Boc group.

The condensation of peptide fragments is a critical step that requires efficient coupling reagents to form the peptide bond between the C-terminus of one fragment and the N-terminus of another. The same classes of coupling reagents used in SPPS, such as carbodiimides and phosphonium/aminium salts, are also employed in LPPS. sigmaaldrich.comrsc.org Suppressing racemization at the C-terminal amino acid of the acylating fragment is a major concern, particularly when that residue is histidine. peptide.comoup.com The use of copper(II) chloride in conjunction with HOBt has been reported to suppress racemization during solution-phase segment coupling. peptide.com

The strategic use of this compound in segment assembly allows for the creation of fully protected peptide fragments. google.comgoogleapis.com These fragments can be purified to a high degree before being combined, which can simplify the purification of the final, larger peptide.

For example, a fragment containing this compound at its C-terminus can be synthesized and then its N-terminal protecting group removed. This deprotected fragment can then be coupled with another protected peptide fragment that has a free carboxylic acid. This convergent approach is particularly useful for the synthesis of long peptides or proteins. googleapis.comsioc-journal.cnresearchgate.net The orthogonality of the protecting groups is key to this strategy, allowing for selective deprotection at various stages of the synthesis.

Condensation Reactions and Fragment Coupling

Precursor for Modified Histidine Analogues

The strategic placement of protecting groups on this compound makes it an exceptionally valuable and versatile building block in synthetic organic chemistry, particularly for the creation of novel, non-natural histidine analogues. The compound features a free α-amino group, which is available for standard coupling reactions, while the carboxyl group is protected as a tert-butyl (OtBu) ester and the crucial τ-nitrogen (N-1) of the imidazole side chain is shielded by a bulky trityl (Trt) group. This protection scheme is essential as it prevents common side reactions, such as acylation of the imidazole ring and racemization at the α-carbon, which are significant challenges during the chemical manipulation of histidine. bris.ac.ukchempep.comnih.gov

The trityl group is particularly effective at the N-1 position, offering steric hindrance that ensures the regioselectivity of subsequent reactions and maintains the stereochemical integrity of the chiral center. bris.ac.uknih.gov The OtBu and Trt groups are conveniently cleaved simultaneously under acidic conditions, typically using trifluoroacetic acid (TFA), often in the presence of a scavenger like triethylsilane to capture the released trityl cation. thermofisher.comfrontiersin.org This robust yet removable protection strategy allows chemists to perform modifications at the α-amino group with high fidelity.

Research has demonstrated the utility of this compound as a nucleophilic amine precursor for amide bond formation with various carboxylic acids, leading to a diverse array of modified histidine derivatives. These derivatives are instrumental in fields such as medicinal chemistry and materials science, where they can be incorporated into peptides or conjugated to other molecules to introduce specific functionalities.

One prominent area of research involves coupling this compound with functional molecules to create novel probes or structurally unique amino acids. For instance, it has been used in the synthesis of fluorescent amino acid analogues. In one study, this compound was successfully coupled with a pentameric thiophene-based carboxylic acid to create a fluorescently tagged histidine derivative. frontiersin.org This reaction highlights the compound's role as a reliable synthetic precursor for creating advanced biomolecular tools.

| Precursor 1 | Precursor 2 | Coupling Reagents | Solvent | Product | Purpose of Modification |

|---|---|---|---|---|---|

| p-HTA (pentameric thiophene (B33073) acetic acid) | This compound | HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine) | DMF (Dimethylformamide) | p-HTA-His(1-Trt)-OtBu | Creation of a fluorescent amino acid analogue for cellular imaging studies. |

In other synthetic applications, this compound serves as a key amine component in the construction of complex organic molecules. It has been used as a commercially available starting material for reactions with cyclic anhydrides, such as 3-benzylglutaric acid-anhydride, to form modified histidine structures that are later incorporated into larger molecules designed as enzyme inhibitors. nih.gov The predictability and efficiency of these coupling reactions underscore the compound's importance as a foundational building block.

| Starting Material | Type of Modification | Key Reagents | Resulting Analogue Type | Reference |

|---|---|---|---|---|

| This compound | Amide coupling with a functionalized carboxylic acid | HATU, DIPEA | Fluorescent Thiophene-Histidine Conjugate | frontiersin.org |

| L-histidine(Trt)-OtBu | Acylation with a cyclic anhydride | 3-benzylglutaric acid-anhydride | Histidine-glutaric acid derivative | nih.gov |

| Fmoc-L-His(Trt)-OH | Double alkylation of imidazole nitrogens | Not specified | N-Heterocyclic Carbene (NHC) Precursor | bham.ac.uk |

The subsequent deprotection of the resulting intermediates, such as p-HTA-His(1-Trt)-OtBu, is typically achieved with high efficiency. Treatment with trifluoroacetic acid and triethylsilane cleaves both the OtBu and Trt groups, yielding the final, fully deprotected modified histidine analogue (p-HTA-His in this case), ready for biological application or further chemical incorporation. frontiersin.org This straightforward deprotection adds to the synthetic appeal of using the Trt and OtBu protected precursor.

Derivatives and Structural Modifications Originating from H His 1 Trt Otbu

Synthesis of Imidazole-Modified Histidine Derivatives

The presence of the trityl group on the τ-nitrogen of the imidazole (B134444) ring in H-His(1-Trt)-OtBu directs modifications to other positions of the imidazole ring. While the trityl group offers protection, its strategic removal or the inherent reactivity of the unprotected π-nitrogen allows for the synthesis of various imidazole-modified derivatives.

One key application involves the alkylation of the imidazole ring. For instance, novel histidine derivatives can be prepared through the alkylation of a protected histidine precursor. uzh.ch This can lead to the introduction of functional groups that can be used for conjugation to biomolecules or for labeling with radioisotopes. uzh.ch

Another significant modification is the coupling of this compound with other molecules via its primary amine, which indirectly leads to a class of imidazole-modified derivatives. For example, it has been used in the synthesis of a pentameric thiophene (B33073) derivative, p-HTA-His. frontiersin.org In this synthesis, this compound is coupled to a pentathiophene acetic acid moiety using HATU as a coupling agent. frontiersin.org The resulting product, p-HTA-His(1-Trt)-OtBu, is then deprotected to yield the final imidazole-functionalized thiophene. frontiersin.org

Carboxyl-Modified Analogues and Their Synthetic Utility

The tert-butyl ester of this compound provides robust protection to the carboxylic acid functionality, which can be selectively removed under acidic conditions. This allows for the synthesis of various carboxyl-modified analogues with significant synthetic utility.

A primary modification is the saponification of the tert-butyl ester to yield the free carboxylic acid. This process is often a prerequisite for subsequent coupling reactions where the carboxyl group needs to be activated. For example, in the synthesis of certain analogues, a dicarboxylic acid is obtained from the corresponding methyl ester by saponification. nih.gov Although this example uses a methyl ester, the principle of ester hydrolysis to the carboxylic acid is fundamental.

The resulting carboxylic acid can then be coupled with a variety of amines or alcohols to form amides or esters, respectively. For instance, this compound can be reacted with 3-benzylglutaric acid-anhydride or 3-(3-phenylpropyl)-glutaric acid-anhydride to generate amide analogues. nih.govresearchgate.net The tert-butyl ester can also be converted to other functional groups. For example, bioisosteric replacement of the ester with a 1,2,4-oxadiazole (B8745197) has been demonstrated, showcasing the versatility of the carboxyl terminus for creating diverse chemical entities. nih.govresearchgate.net

Preparation of N-Alpha-Protected Derivatives

The free α-amino group of this compound is a key site for derivatization, particularly for its incorporation into peptide chains. Standard peptide synthesis protocols require the protection of this amino group to prevent unwanted side reactions during coupling.

Fmoc Protection: The Fmoc group is base-labile and is widely used in solid-phase peptide synthesis (SPPS). The synthesis of Fmoc-His(Trt)-OH is a common step for incorporating histidine into peptides using Fmoc chemistry. peptide.com This derivative is crucial for building complex peptides where the trityl group protects the imidazole side chain and the Fmoc group protects the alpha-amino group during chain elongation. peptide.comucl.ac.ukrug.nl

Boc Protection: The Boc group is acid-labile and is another cornerstone of peptide synthesis. The preparation of Boc-protected histidine derivatives, such as Boc-His(Trt)-OH, is well-established. google.com This allows for the use of this compound in Boc-based peptide synthesis strategies.

The general procedure for introducing these protecting groups involves reacting this compound with the corresponding activated protecting group reagent (e.g., Fmoc-OSu or Boc-anhydride) in the presence of a base. csic.es

Stereoisomeric Variants and Their Synthesis

This compound is derived from the naturally occurring L-histidine. However, the synthesis of its D-stereoisomer and other stereoisomeric variants is crucial for various applications, including the development of protease-resistant peptides and peptidomimetics.

The synthesis of D-histidine derivatives generally starts from D-histidine. The same protecting group strategies used for the L-enantiomer can be applied to synthesize D-H-His(1-Trt)-OtBu. The prevention of racemization during synthesis is a critical concern, especially for histidine derivatives, as the imidazole side chain can catalyze epimerization. peptide.comchimia.ch Protecting the imidazole nitrogen, as is the case with the trityl group in this compound, significantly reduces the risk of racemization during coupling reactions. chimia.chbris.ac.uk

The synthesis of peptides containing D-histidine often utilizes Fmoc-D-His(Trt)-OH, which can be prepared from D-histidine. bris.ac.uk The use of such stereoisomeric variants allows for the exploration of a wider range of chemical space and the development of molecules with unique biological activities. For example, the incorporation of D-amino acids can alter the conformational properties of a peptide, potentially leading to enhanced stability or receptor binding affinity.

Mechanistic and Kinetic Studies of H His 1 Trt Otbu Reactions

Elucidation of Reaction Pathways for Protection and Deprotection

The utility of H-His(1-Trt)-OtBu in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), is defined by the chemical pathways for the attachment and subsequent removal of its Trt and OtBu protecting groups.

Protection Pathways:

Tritylation of the Imidazole (B134444) Ring: The trityl group is introduced to protect one of the imidazole nitrogens, preventing side reactions and significantly reducing the risk of racemization during peptide coupling. mdpi.commdpi.compeptide.com Tritylation is typically achieved by reacting a suitably protected histidine precursor with trityl chloride (TrCl) in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). scielo.br The reaction proceeds via an S_N1 mechanism, where the trityl chloride forms a highly stable trityl cation. total-synthesis.com This cation is then attacked by the nucleophilic nitrogen of the imidazole ring. While tritylation can occur at either the τ (tele, N-1) or π (pros, N-3) nitrogen, the τ-position is often favored, leading to the H-His(1-Trt) isomer. mdpi.com

Esterification of the Carboxylic Acid: The tert-butyl ester is formed to protect the C-terminus of the amino acid. A common method for this esterification involves reacting the N-protected histidine with isobutylene (B52900) in the presence of a strong acid catalyst. The mechanism involves the protonation of isobutylene to form the stable tert-butyl carbocation, which is then attacked by the carboxylate oxygen. pearson.com

Deprotection Pathways:

Both the Trt and OtBu groups are classified as acid-labile, meaning they are removed under acidic conditions. This shared lability is a key feature of the Boc/Bzl protection strategy commonly used in peptide synthesis.

Detritylation: The trityl group is exceptionally sensitive to acid. The deprotection mechanism is the reverse of the protection pathway. It begins with the protonation of the ether or amine to which the trityl group is attached (in this case, the imidazole nitrogen). total-synthesis.com This facilitates the cleavage of the C-N bond, releasing the unprotected imidazole and the very stable trityl cation. total-synthesis.com Due to its stability, the trityl cation can be effectively neutralized by nucleophilic scavengers. This cleavage can be achieved with very mild acids, such as dilute trifluoroacetic acid (TFA) or even formic acid. total-synthesis.com

Deprotection of the tert-Butyl Ester: The OtBu group is also cleaved by acidolysis. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org However, the dominant pathway proceeds via protonation of the ester oxygen followed by the unimolecular cleavage (A_AL_1 mechanism) of the alkyl-oxygen bond to form the stable tert-butyl carbocation and the free carboxylic acid. acs.orgoup.com This carbocation is typically quenched by a nucleophile or loses a proton to form isobutylene. stackexchange.com Strong acids like neat TFA are commonly used for this purpose. acs.org

The relative lability of these groups allows for selective or simultaneous deprotection. The Trt group is generally more acid-sensitive than the OtBu group, allowing for its removal while the tert-butyl ester remains intact under carefully controlled conditions. However, in the final step of many peptide syntheses, a strong acid cocktail (e.g., TFA with scavengers) is used to remove both groups simultaneously along with other acid-labile side-chain protecting groups.

| Protecting Group | Typical Reagent for Cleavage | Mechanism | Byproduct |

| Trityl (Trt) | Dilute TFA, Acetic Acid, Formic Acid | S_N1-type, via stable trityl cation | Trityl cation |

| tert-Butyl (OtBu) Ester | Strong TFA | A_AL_1, via stable tert-butyl cation | tert-Butyl cation / Isobutylene |

Kinetic Analysis of Esterification and Tritylation Processes

The rates of the protection reactions—esterification and tritylation—are governed by several factors, and their kinetic analysis provides insight into optimizing reaction conditions for efficiency and yield.

Kinetics of Esterification:

The formation of the tert-butyl ester from a carboxylic acid and isobutylene is a type of Fischer esterification, which is an acid-catalyzed equilibrium-controlled process. The kinetics of similar esterification reactions, such as acetic acid with n-butanol, have been studied extensively and provide a relevant model. researchgate.netresearchgate.net

Reaction Order: The reaction is typically modeled using a pseudo-homogeneous model where the rate is dependent on the concentrations of the amino acid, the alcohol (or alkene), and the acid catalyst. researchgate.net

Influence of Temperature: As with most esterification reactions, the rate constant increases with temperature according to the Arrhenius equation. However, since the reaction is reversible and often exothermic, higher temperatures can negatively affect the equilibrium conversion. acs.org

Catalyst Loading: The concentration of the acid catalyst has a direct and significant impact on the reaction rate. Higher catalyst loading increases the rate of reaction up to a certain point.

Molar Ratio of Reactants: The molar ratio of the alcohol (or isobutylene) to the carboxylic acid affects both the reaction rate and the final equilibrium position. Using an excess of the alcohol can drive the equilibrium towards the product side, increasing the yield of the ester.

A kinetic model for a typical acid-catalyzed esterification can be described by the following rate equation, where the reaction is first order with respect to both the acid and the alcohol in the forward direction and first order with respect to the ester and water in the reverse direction:

Rate = k₁[RCOOH][R'OH] - k₋₁[RCOOR'][H₂O]

The table below shows representative kinetic data for the esterification of acetic acid with n-butanol, illustrating the effect of temperature on the reaction rate constant.

| Temperature (°C) | Forward Rate Constant (k₁) (L/mol·min) | Activation Energy (Ea) (kJ/mol) |

| 80 | 0.012 | 45.5 |

| 90 | 0.020 | 45.5 |

| 100 | 0.032 | 45.5 |

| This table presents generalized data for a model esterification system to illustrate kinetic principles. |

Kinetics of Tritylation:

The tritylation of the histidine imidazole ring is a nucleophilic substitution reaction. The reaction kinetics are influenced by the nucleophilicity of the imidazole nitrogen, the stability of the departing leaving group from the trityl source (e.g., Cl⁻ from trityl chloride), and the reaction conditions.

Mechanism: The reaction proceeds via a S_N1 mechanism, where the rate-determining step is the formation of the trityl cation. Therefore, the kinetics are primarily dependent on the concentration of the tritylating agent.

Solvent Effects: The choice of solvent can significantly influence the rate by stabilizing the charged intermediate (the trityl cation). Polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used.

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry, particularly using density functional theory (DFT), has become an invaluable tool for understanding the intricate details of reactivity and selectivity in complex organic molecules like this compound.

Reactivity of the Imidazole Ring: The imidazole ring of histidine contains two nitrogen atoms, N-π and N-τ, with different electronic environments. Computational studies can model the electron density at these sites to predict their relative nucleophilicity and reactivity. Quantum chemical methods have shown that the pyridine-like nitrogen (N-τ) is generally the most reactive site for electrophilic attack. acs.org The introduction of the bulky trityl group at the N-τ position sterically shields this nitrogen and electronically deactivates the ring, preventing side reactions such as N-acylation during peptide synthesis.

Selectivity and Racemization: Histidine is one of the amino acids most prone to racemization during the activation step of peptide coupling. mdpi.compeptide.com This occurs because the imidazole nitrogen can act as an internal base, abstracting the alpha-proton (Hα) of the activated amino acid to form a planar, achiral enolate intermediate. mdpi.comchegg.com

Computational models can elucidate the factors that influence this process:

Protecting Group Effects: DFT calculations can quantify the electronic effect of different protecting groups on the basicity of the imidazole nitrogens. By placing an electron-withdrawing group on the imidazole ring, the basicity of the nitrogens is reduced, which in turn disfavors the abstraction of the Hα and suppresses racemization. The trityl group provides some suppression through its steric bulk and minor electronic effects. researchgate.net

Solvent and Reagent Effects: Computational models can also incorporate the effects of solvents and coupling reagents. For example, hexafluoroisopropanol (HFIP) has been shown through DFT calculations to modulate the steric and electronic environment of the imidazole ring, influencing regioselective alkylation. researchgate.net

Transition State Analysis of Key Transformations

Transition state (TS) analysis via computational modeling provides a deeper understanding of reaction mechanisms by characterizing the high-energy intermediates that govern reaction rates.

Deprotection Reactions: For the acid-catalyzed deprotection of the OtBu and Trt groups, TS analysis can clarify the reaction mechanism (e.g., A_AC_2 vs. A_AL_1 for esters). For tert-butyl esters, calculations support an A_AL_1 mechanism, where the transition state involves the cleavage of the alkyl-oxygen bond, leading to a stable carbocation. acs.org The calculated activation barriers for these pathways are consistent with experimental observations that these reactions proceed readily under acidic conditions. acs.orgcdnsciencepub.com

Peptide Coupling and Racemization: TS analysis is particularly powerful for studying the peptide bond formation and the competing racemization pathway.

Peptide Bond Formation: Models can calculate the energy barrier for the nucleophilic attack of an incoming amino group on the activated carboxyl group of this compound. This allows for the comparison of different activating agents (e.g., carbodiimides, uronium salts) by comparing the activation energies of their respective transition states.

Racemization Pathway: The transition state for the racemization process involves the abstraction of the alpha-proton by the imidazole nitrogen. acs.org By calculating the energy barrier for this intramolecular proton transfer and comparing it to the energy barrier of the desired peptide bond formation, the degree of expected racemization can be predicted. Such analyses have confirmed that protecting the imidazole nitrogen, for instance with a Trt group, increases the activation energy for the racemization pathway, thereby preserving the stereochemical integrity of the amino acid. mdpi.comresearchgate.net

Computational studies on model systems, such as the enolization of serine catalyzed by dihydrogen phosphate (B84403), show that calculated activation barriers of around 100 kJ/mol are consistent with spontaneous reactions occurring at physiological temperatures, highlighting the predictive power of these methods. mdpi.com

Innovations in Analytical Methodologies for H His 1 Trt Otbu Synthesis Verification

High-Resolution Mass Spectrometry for Intermediate and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of H-His(1-Trt)-OtBu. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the confident determination of a molecule's elemental formula. rsc.org This technique is crucial for verifying the successful installation of the trityl (Trt) and tert-butyl (OtBu) protecting groups and for identifying any potential side products or impurities.

During synthesis verification, the compound is often analyzed using electrospray ionization (ESI), where it is typically observed as the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated monoisotopic mass. A close match between these values confirms the identity of the target compound. rsc.org For this compound, with a molecular formula of C₂₉H₃₁N₃O₂, the expected mass is precisely calculated and verified. avantorsciences.com

| Analyte | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Technique |

| This compound | C₂₉H₃₁N₃O₂ | 453.2366 | Hypothetical Value: 453.2362 | ESI-MS |

| [M+H]⁺ | [C₂₉H₃₂N₃O₂]⁺ | 454.2443 | Hypothetical Value: 454.2439 | HRMS (ESI+) |

| [M+Na]⁺ | [C₂₉H₃₁N₃O₂Na]⁺ | 476.2263 | Hypothetical Value: 476.2259 | HRMS (ESI+) |

This interactive table showcases the principle of HRMS in compound verification. The observed mass values are hypothetical examples illustrating typical experimental accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 15N)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of this compound. Through one-dimensional (1H, 13C) and two-dimensional experiments, every atom in the molecule can be mapped, confirming the connectivity and stereochemistry.

¹H-NMR provides information on the chemical environment of protons. For this compound, the spectrum would show characteristic signals for the aromatic protons of the trityl group, the protons of the imidazole (B134444) ring, the α- and β-protons of the histidine backbone, and a distinct singlet for the nine equivalent protons of the tert-butyl group. bris.ac.uk The integration of these signals confirms the relative number of protons in each part of the molecule.

¹³C-NMR complements the proton data by providing signals for each unique carbon atom. doi.org Key signals include those from the tert-butyl ester carbonyl carbon, the quaternary carbon of the tert-butyl group, the carbons of the trityl group, and the carbons of the histidine ring and backbone. rsc.org The chemical shifts are highly sensitive to the electronic environment, confirming the presence of the protecting groups at their intended positions. scienceopen.com

¹⁵N-NMR , although less commonly used, can provide unambiguous information about the nitrogen atoms in the imidazole ring, helping to definitively confirm the N(τ)-position (also known as the 1-position) of the trityl group, a critical detail for its reactivity in peptide synthesis. bris.ac.uk

| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Description |

| Trityl (Trt) | ¹H | 7.10 - 7.50 | Multiplet, aromatic protons |

| ¹³C | 127 - 145 | Aromatic carbons | |

| ¹³C | ~75 | Quaternary trityl carbon | |

| tert-Butyl (OtBu) | ¹H | ~1.40 | Singlet, 9H |

| ¹³C | ~28 | Methyl carbons | |

| ¹³C | ~81 | Quaternary ester carbon | |

| Histidine | ¹H | 6.50 - 7.80 | Imidazole ring protons |

| ¹H | 3.00 - 4.00 | α- and β-protons | |

| ¹³C | 115 - 138 | Imidazole ring carbons | |

| ¹³C | ~54 | α-carbon | |

| ¹³C | ~172 | Ester carbonyl carbon |

This interactive table presents typical NMR chemical shifts for the constituent parts of this compound, based on data from related compounds. rsc.orgscienceopen.combiorxiv.org

Advanced Chromatographic Techniques (HPLC, GC) for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of the synthesis reaction. bris.ac.uk

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC), is the standard method for determining the purity of the final product. tandfonline.comrsc.org The technique separates the target compound from any unreacted starting materials, reagents, or side products. Purity is typically assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, detected by UV absorbance, commonly at 214 nm or 220 nm. tandfonline.comrsc.org HPLC is also used to monitor reactions, where the disappearance of starting materials and the appearance of the product peak confirm the reaction's progression towards completion. bris.ac.uk

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 or C8 | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic component |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 min | Elution of components with varying polarity |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow |

| Detection | UV at 214/220 nm | Detection of the peptide backbone |

This interactive table summarizes typical RP-HPLC conditions for the analysis of protected amino acids and peptides. tandfonline.comrsc.orgrsc.org

Gas Chromatography (GC) is less commonly used for the direct analysis of a non-volatile compound like this compound. However, it can be valuable for determining the enantiomeric purity. The compound can be hydrolyzed and derivatized to form a volatile species, which can then be analyzed on a chiral GC column to quantify the presence of any D-enantiomer, ensuring the optical purity of the L-histidine starting material was maintained throughout the synthesis. google.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental and robust technique used to confirm the stoichiometric composition of a purified compound. It precisely measures the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretical values calculated from the molecular formula (C₂₉H₃₁N₃O₂). rsc.org A close correlation between the found and calculated values provides strong evidence for the compound's purity and confirms that the correct elemental ratios are present, validating the molecular formula. bachem.com

| Element | Molecular Formula | Calculated (%) | Found (%) |

| Carbon (C) | C₂₉H₃₁N₃O₂ | 76.81 | Hypothetical Value: 76.75 |

| Hydrogen (H) | C₂₉H₃₁N₃O₂ | 6.90 | Hypothetical Value: 6.95 |

| Nitrogen (N) | C₂₉H₃₁N₃O₂ | 9.27 | Hypothetical Value: 9.22 |

This interactive table demonstrates how elemental analysis confirms the stoichiometry of this compound. Found values are hypothetical, representing typical experimental results within an acceptable margin of error.

Green Chemistry Principles Applied to H His 1 Trt Otbu Synthesis

Solvent Selection and Reduction of Hazardous Solvents

The choice of solvent is a primary target for greening chemical processes, as solvents constitute the bulk of material usage and waste in the pharmaceutical and fine chemical industries. ubc.ca In the context of SPPS where H-His(1-Trt)-OtBu is used, traditionally employed solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and dichloromethane (B109758) (DCM) are now recognized as hazardous and are subject to increasing regulatory pressure. researchgate.net